molecular formula C15H17N5O3S B10864172 Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10864172
M. Wt: 347.4 g/mol
InChI Key: AOULMZKKONBJIN-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4,6-diaminopyrimidine moiety via a sulfanyl-propanoyl bridge. Its structure integrates key functional groups:

  • 4,6-Diaminopyrimidine: A heterocyclic aromatic amine known for hydrogen-bonding interactions, often seen in enzyme inhibitors (e.g., antimicrobial or anticancer agents).
  • Sulfanyl-propanoyl linker: Introduces conformational flexibility and modulates electronic properties.

Properties

Molecular Formula

C15H17N5O3S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate

InChI

InChI=1S/C15H17N5O3S/c1-8(24-15-19-11(16)7-12(17)20-15)13(21)18-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,18,21)(H4,16,17,19,20)

InChI Key

AOULMZKKONBJIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Diaminopyrimidine-2-thiol

This intermediate is typically prepared via cyclization of thiourea derivatives with malononitrile under basic conditions. For example, refluxing 2-amino-6-methylpyrimidin-4-ol with thionyl chloride yields chlorinated intermediates, which are subsequently functionalized with sulfhydryl groups.

Functionalization of Methyl 4-Aminobenzoate

The amino group of methyl 4-aminobenzoate is acylated using 2-chloropropanoyl chloride in dichloromethane (DCM) with triethylamine as a base. This step forms Methyl 4-(2-chloropropanamido)benzoate, a critical precursor.

Stepwise Synthesis of the Target Compound

Thioether Bond Formation

The sulfanyl group from 4,6-diaminopyrimidine-2-thiol is introduced via nucleophilic substitution. Key steps include:

  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

    • Temperature: 60–80°C for 4–6 hours.

  • Mechanism : The thiolate anion attacks the chlorinated propanoyl intermediate, forming a stable thioether bond.

Example Protocol :

  • Dissolve Methyl 4-(2-chloropropanamido)benzoate (1.0 equiv) and 4,6-diaminopyrimidine-2-thiol (1.2 equiv) in DMF.

  • Add K₂CO₃ (3.0 equiv) and reflux at 70°C for 5 hours.

  • Monitor progress via TLC (ethyl acetate/hexanes, 1:1).

Purification and Isolation

  • Workup : The reaction mixture is diluted with ice water, and the precipitate is filtered.

  • Chromatography : Purification via silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) yields the crude product.

  • Recrystallization : Further purification using ethanol/water (3:1) enhances purity (>95% by HPLC).

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF707892
DMSO808294
Acetone606588

Data adapted from. Polar aprotic solvents like DMSO improve reaction kinetics due to better solubility of intermediates.

Catalytic Additives

  • Potassium Iodide (KI) : Adding KI (1.5 equiv) as a phase-transfer catalyst increases yield to 85% by facilitating thiolate formation.

  • Triethylamine (TEA) : Neutralizes HCl byproducts, preventing side reactions.

Analytical Validation of the Final Product

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, pyrimidine NH₂).

    • δ 7.89 (d, J = 8.4 Hz, 2H, aromatic H).

    • δ 3.85 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calculated for C₁₅H₁₇N₅O₃S: 347.1054; found: 347.1058.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 60:40).

  • Elemental Analysis :

    • Calculated (%): C 51.87, H 4.93, N 20.16.

    • Found (%): C 51.82, H 4.89, N 20.12.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct Coupling in DMFHigh yield, short reaction timeRequires rigorous purification78–82
KI-Catalyzed AlkylationEnhanced selectivityLonger reaction time (8–10 h)85
Solid-Phase SynthesisScalable for industrial productionHigh solvent consumption70

Data synthesized from.

Challenges and Mitigation Strategies

Common Side Reactions

  • Oxidation of Thiols : Minimized by conducting reactions under nitrogen atmosphere.

  • Ester Hydrolysis : Controlled by maintaining pH < 7 during workup.

Scalability Considerations

  • Batch Size : Reactions >100 g require slower addition of reagents to manage exotherms.

  • Cost Efficiency : Replacing DMF with acetone reduces solvent costs by 40% but sacrifices yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Research Findings and Implications

Hypothesized Mechanisms of Action

  • Antimicrobial Activity: The 4,6-diaminopyrimidine group is structurally analogous to trimethoprim, a DHFR inhibitor.
  • Kinase Inhibition : Pyrimidine derivatives frequently target ATP-binding pockets in kinases (e.g., imatinib). The sulfanyl linker may enhance selectivity for specific kinase isoforms.

Unresolved Questions

  • No crystallographic data for the target compound are cited in the evidence. SHELX-family programs (e.g., SHELXL) could resolve its 3D structure, aiding in SAR studies .

Biological Activity

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, a compound with the molecular formula C15H17N5O3S and a molecular weight of 347.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety, which is known for its role in various biological activities. The structural attributes include:

  • Pyrimidine Core : Contributes to the compound's interaction with biological targets.
  • Benzoate Group : Imparts stability and solubility characteristics.
  • Amino and Sulfanyl Substituents : Enhance the compound's reactivity and biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • VEGFR2 Inhibition : Similar pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis .
  • Antitumor Activity : Studies have shown that related compounds exhibit significant antitumor properties by interfering with DNA replication and cellular proliferation . For instance, the intercalating ability of certain pyrimidine derivatives suggests potential therapeutic applications in cancer treatment.
  • Cytotoxicity Profiles : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Initial findings suggest that it may selectively inhibit the growth of tumor cells while exhibiting lower toxicity towards normal cells .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Study Cell Line Concentration (µM) Effect Observed Reference
Study 1HeLa0.1 - 100Strong growth inhibition
Study 2Caco-225Induction of apoptosis
Study 3MIAPaCa-210Significant cytotoxicity
Study 4SCCVII50Inhibition of proliferation

Case Studies

  • Antitumor Efficacy in vitro : A study investigating the cytotoxic effects of this compound on HeLa cells demonstrated that the compound could inhibit cell proliferation effectively at micromolar concentrations. The mechanism involved apoptosis induction via upregulation of pro-apoptotic factors .
  • In vivo Studies : Although in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies indicate promising results regarding tumor reduction without significant toxicity to normal tissues .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 4,6-diaminopyrimidine-2-thiol derivative with a propanoyl chloride intermediate, followed by amide bond formation with methyl 4-aminobenzoate. Key steps include:

  • Thiol Activation : Use of mild oxidizing agents (e.g., iodine or DMSO) to activate the sulfanyl group for nucleophilic substitution .
  • Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselectivity and minimize side reactions .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves yield and purity. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature control to prevent decomposition of the diaminopyrimidine core .

Advanced: How can researchers resolve contradictions between computational modeling (e.g., DFT) and experimental crystallographic data for this compound?

Answer:
Discrepancies often arise from conformational flexibility or solvent interactions in the solid state. Strategies include:

  • Multi-Conformer Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or multiple conformers .
  • Hirshfeld Surface Analysis : Compare theoretical (DFT-optimized) and experimental (X-ray) intermolecular interactions (e.g., hydrogen bonds, π-stacking) to identify packing effects .
  • Solvent Masking : Apply Olex2’s SQUEEZE algorithm to account for unresolved solvent molecules that may distort computational models .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • LCMS/HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA) modifiers for retention time consistency (e.g., 0.65 minutes under SQD-TFA05 conditions) .
  • NMR : 1^1H and 13^{13}C NMR to confirm the propanoyl linker’s methylene protons (δ\delta 3.5–4.0 ppm) and the benzoate ester carbonyl (δ\delta 165–170 ppm) .
  • IR Spectroscopy : Validate sulfanyl (S–H, ~2550 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functionalities .

Advanced: What experimental strategies can elucidate the role of the sulfanyl group in modulating biological activity (e.g., enzyme inhibition)?

Answer:

  • Thiol-Disulfide Exchange Assays : Compare activity of the sulfanyl derivative with its disulfide or methylthio analogs to assess redox sensitivity .
  • Docking Simulations : Use PyMOL or AutoDock to model interactions between the sulfanyl group and cysteine residues in target enzymes (e.g., kinases) .
  • Site-Directed Mutagenesis : Replace cysteine residues in the enzyme active site to validate sulfur-mediated binding .

Advanced: How can researchers address low aqueous solubility in pharmacological assays without altering the core structure?

Answer:

  • Co-Crystallization : Screen with co-formers like benzoic acid or 4-aminobenzenesulfonamide to enhance solubility via hydrogen-bonded networks .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • pH Adjustment : Use phosphate buffers (pH 6.8–7.4) to exploit the weakly acidic benzoate ester moiety .

Basic: What is the significance of the 4,6-diaminopyrimidine moiety in this compound’s structural and functional properties?

Answer:
The diaminopyrimidine core:

  • Hydrogen Bonding : Acts as a dual hydrogen-bond donor/acceptor, mimicking purine bases in enzyme active sites (e.g., dihydrofolate reductase) .
  • Planarity : Facilitates π-stacking with aromatic residues in target proteins, enhancing binding affinity .
  • Synthetic Versatility : The 2-position sulfanyl group allows regioselective functionalization via nucleophilic substitution .

Advanced: How can researchers design co-crystals or salts to improve physicochemical properties (e.g., melting point, stability)?

Answer:

  • Co-Crystal Screens : Use high-throughput methods with GRAS (Generally Recognized As Safe) co-formers like succinic acid or caffeine. Monitor via PXRD to confirm lattice integration .
  • Thermal Analysis : DSC/TGA to identify eutectic points and assess thermal stability. For example, co-crystals with benzoic acid may raise the melting point above 250°C .
  • Hygroscopicity Testing : Expose co-crystals to controlled humidity (e.g., 75% RH) to evaluate stability .

Advanced: What are the best practices for refining the crystal structure of this compound using SHELXL?

Answer:

  • Restraints : Apply RIGU/SADI commands to maintain reasonable geometry for flexible groups (e.g., propanoyl linker) .
  • Twinning Detection : Use HKLF5 format for data integration if twinning is suspected (e.g., BASF > 0.3) .
  • Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and PARST to validate hydrogen-bond networks .

Advanced: How can structure-activity relationship (SAR) studies differentiate this compound from analogs with 4,6-dimethylpyrimidine or trifluoromethyl substituents?

Answer:

  • Comparative Crystallography : Overlay crystal structures to assess steric/electronic effects of substituents (e.g., diaminopyrimidine vs. dimethylpyrimidine) .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences using molecular dynamics simulations (e.g., Schrödinger) .
  • Enzyme Kinetics : Measure KiK_i values against target enzymes to quantify substituent impact on inhibitory potency .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfanyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .
  • Temperature : Maintain at –20°C for long-term storage; DSC data indicate decomposition onset at >150°C .

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